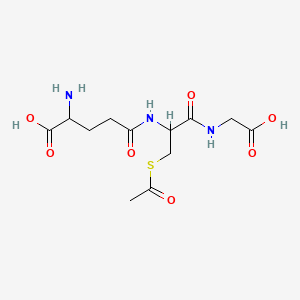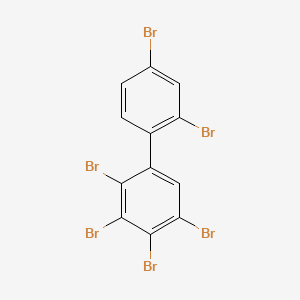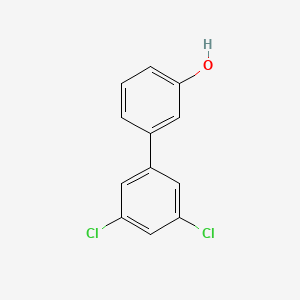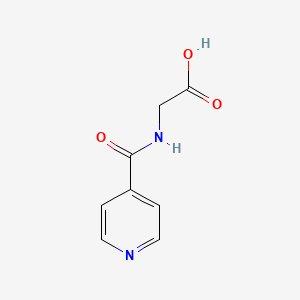
乙酰半胱氨酸-L-谷胱甘肽
描述
S-Acetylglutathione is an S-acylglutathione in which the S-acyl group is specified as acetyl . It has a role as an anti-HSV-1 agent and an apoptosis inducer . It is an important element of the antioxidant system that protects cells against the effects of oxidative stress .
Synthesis Analysis
An efficient one-step synthesis of S-acetyl-l-glutathione has been developed in a DMF–TFA mixed solvent with CoCl2 as a catalyst . This process not only has the advantages of selective acylation of the glutathione thiol group without involving the free amino but also highlights recycling of the relatively costly solvent TFA, which improves the yield to 91% and quality to 99.7% .Molecular Structure Analysis
The molecular formula of S-Acetylglutathione is C12H19N3O7S . The IUPAC name is (2S)-5-[[ (2R)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid . The InChIKey is FVRWSIPJNWXCEO-YUMQZZPRSA-N .Chemical Reactions Analysis
Glutathione S-transferases play a crucial role in the reaction mechanism of S-Acetylglutathione .Physical And Chemical Properties Analysis
The molecular weight of S-Acetylglutathione is 349.36 g/mol . More detailed physical and chemical properties are not available in the search results.科学研究应用
作用机制
- Role : GSH is involved in various processes, including drug conjugation for excretion, enzyme cofactor activity, protein disulfide bond rearrangement, and reduction of peroxides .
- Methylglyoxal Detoxification : GSH detoxifies methylglyoxal, a toxic by-product of metabolism, through glyoxalase enzymes .
- Absorption and Stability : Acetylation enhances S-Acetylglutathione’s absorption and stability, allowing efficient cellular uptake. Once inside cells, it converts back to GSH, replenishing intracellular GSH levels .
- ADME Properties : S-Acetylglutathione’s pharmacokinetics involve absorption, distribution, metabolism, and excretion. However, oral intake may not significantly enhance plasma GSH levels due to gut metabolization .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
安全和危害
未来方向
S-Acetylglutathione appears as a promising new lymphoma cell apoptosis inducer with potential clinical value for lymphoma patients . Augmentation of the mitochondrial GSH pool under GSH-deficient conditions may be a valuable tool in treating retinal disorders, such as age-related macular degeneration and optic neuropathies, whose pathologies have been associated with mitochondrial dysfunction .
生化分析
Biochemical Properties
S-Acetylglutathione plays a crucial role in biochemical reactions as a precursor to glutathione. It is more stable in plasma and can be taken up directly by cells, where it is converted to glutathione. This conversion is facilitated by enzymes such as glutathione reductase. S-Acetylglutathione interacts with various biomolecules, including proteins and enzymes involved in redox reactions. It serves as a cofactor for glutathione peroxidases and glutathione S-transferases, which are essential for detoxifying reactive oxygen species and maintaining cellular redox balance .
Cellular Effects
S-Acetylglutathione has significant effects on various cell types and cellular processes. It enhances intracellular glutathione levels, which is vital for protecting cells from oxidative stress. In studies involving human foreskin fibroblasts, S-Acetylglutathione was shown to restore intracellular glutathione levels more efficiently than glutathione itself. This replenishment helps in maintaining cell viability and function, particularly during oxidative insults . Additionally, S-Acetylglutathione influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of the cell .
Molecular Mechanism
At the molecular level, S-Acetylglutathione exerts its effects through several mechanisms. It is taken up by cells and converted to glutathione, which then participates in redox reactions. S-Acetylglutathione can directly interact with and neutralize reactive oxygen species, thereby protecting cellular components from oxidative damage. It also serves as a substrate for glutathione-dependent enzymes, facilitating detoxification processes. Furthermore, S-Acetylglutathione can modulate gene expression by influencing redox-sensitive transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Acetylglutathione have been observed to change over time. It is more stable than glutathione in plasma, which allows for sustained intracellular levels of glutathione upon administration. Studies have shown that S-Acetylglutathione can maintain elevated glutathione levels in cells for extended periods, providing long-term protection against oxidative stress. Additionally, its stability and bioavailability make it a suitable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of S-Acetylglutathione vary with different dosages in animal models. In studies involving mice, S-Acetylglutathione was found to dose-dependently restore intracellular glutathione levels and improve cell survival during viral infections. Higher doses of S-Acetylglutathione were associated with more significant protective effects, although excessive doses could potentially lead to adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
S-Acetylglutathione is involved in several metabolic pathways, primarily through its conversion to glutathione. It interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are crucial for maintaining cellular redox balance. S-Acetylglutathione also influences metabolic flux by modulating the levels of reactive oxygen species and other metabolites involved in oxidative stress responses .
Transport and Distribution
S-Acetylglutathione is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up directly by cells and converted to glutathione, which can then be distributed to various cellular compartments. This direct uptake and conversion enhance its bioavailability and effectiveness in replenishing intracellular glutathione levels .
Subcellular Localization
The subcellular localization of S-Acetylglutathione is primarily within the cytosol, where it is converted to glutathione. This localization is essential for its role in maintaining cellular redox balance and protecting against oxidative stress. S-Acetylglutathione may also be targeted to specific organelles, such as mitochondria, where it can further support cellular antioxidant defenses .
属性
IUPAC Name |
5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWSIPJNWXCEO-BRFYHDHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3054-47-5 | |
| Record name | S-acetylglutathione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)





![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate](/img/structure/B1329923.png)




![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)
